molecular formula C11H10O B14458833 3,4-Dihydronaphthalene-2-carbaldehyde CAS No. 70610-48-9

3,4-Dihydronaphthalene-2-carbaldehyde

Cat. No.: B14458833
CAS No.: 70610-48-9
M. Wt: 158.20 g/mol
InChI Key: MMKNAQOTHPHFHG-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H10O. It is a derivative of naphthalene, characterized by the presence of an aldehyde group at the second position and a partially hydrogenated naphthalene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a naphthalene derivative is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position . Another method includes the Suzuki coupling reaction, where 1-bromo-3,4-dihydronaphthalene-2-carbaldehyde is coupled with aromatic boronic acids to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophiles like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3,4-Dihydronaphthalene-2-carboxylic acid.

    Reduction: 3,4-Dihydronaphthalene-2-methanol.

    Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

3,4-Dihydronaphthalene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydronaphthalene-2-carbaldehyde involves its reactivity towards various chemical reagents. The aldehyde group is highly reactive, allowing the compound to participate in nucleophilic addition and condensation reactions. The naphthalene ring can undergo electrophilic substitution, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

3,4-Dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds such as:

Properties

IUPAC Name

3,4-dihydronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNAQOTHPHFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500518
Record name 3,4-Dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70610-48-9
Record name 3,4-Dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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